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Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856 Get Quote

Introduction

4-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals,

dyes, and other fine chemicals. Its production from 4-nitrotoluene is a key transformation in

organic synthesis. This document provides a detailed protocol for the laboratory-scale

synthesis of 4-nitrobenzaldehyde from 4-nitrotoluene via oxidation with chromium(VI) oxide in

acetic anhydride, followed by acidic hydrolysis of the intermediate p-nitrobenzaldiacetate. This

method is a well-established and reliable procedure for obtaining the desired product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 4-
nitrobenzaldehyde from 4-nitrotoluene.
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Experimental Protocols

Method 1: Oxidation of 4-Nitrotoluene to p-Nitrobenzaldiacetate[1]

This procedure details the oxidation of 4-nitrotoluene to p-nitrobenzaldiacetate using chromium

trioxide in a mixture of acetic acid and acetic anhydride.

Materials:

p-Nitrotoluene (practical grade, m.p. 50–51°)

Glacial Acetic Acid

Acetic Anhydride (95% or higher)

Concentrated Sulfuric Acid

Chromium Trioxide (U.S.P. grade, 98%)

Ethanol

Ice

Equipment:

2-L three-necked, round-bottomed flask

Mechanical stirrer

Thermometer

Ice-salt bath
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Buchner funnel and suction flask

Beakers

Procedure:

In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a

thermometer, place 570 cc of glacial acetic acid, 565 cc of acetic anhydride, and 50 g (0.36

mole) of p-nitrotoluene.

Surround the flask with an ice-salt bath to cool the solution.

Slowly add 85 cc of concentrated sulfuric acid to the stirred solution.

Once the mixture has cooled to 5°C, begin adding 100 g (1 mole) of chromium trioxide in

small portions. Maintain the temperature below 10°C during the addition, which should take

approximately 45-60 minutes.

After all the chromium trioxide has been added, continue stirring for an additional ten

minutes.

Pour the reaction mixture into two 3-L beakers, each containing 1.5 kg of crushed ice, and

stir until the excess acetic anhydride has been hydrolyzed.

Filter the resulting crude p-nitrobenzaldiacetate using a suction funnel and wash it thoroughly

with water.

For purification, the crude product can be recrystallized from 150 cc of hot ethanol. The yield

of pure p-nitrobenzaldiacetate is 43–46 g (47–50% of the theoretical amount), with a melting

point of 125–126°C.

Method 2: Hydrolysis of p-Nitrobenzaldiacetate to 4-Nitrobenzaldehyde[1]

This protocol describes the hydrolysis of the intermediate p-nitrobenzaldiacetate to the final

product, 4-nitrobenzaldehyde.

Materials:
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p-Nitrobenzaldiacetate (crude or purified)

Ethanol

Water

Concentrated Sulfuric Acid

Equipment:

Flask with reflux condenser

Heating mantle or water bath

Buchner funnel and suction flask

Vacuum desiccator

Procedure:

In a flask equipped with a reflux condenser, mix 45 g (0.18 mole) of crude p-

nitrobenzaldiacetate with 100 cc of water, 100 cc of ethanol, and 10 cc of concentrated

sulfuric acid.

Heat the mixture to reflux.

After refluxing, allow the solution to cool. The 4-nitrobenzaldehyde will crystallize.

Separate the crystals by suction filtration, wash with cold water, and dry in a vacuum

desiccator.

The first crop of crystals should weigh 22–24 g (82–89% of the theoretical amount) with a

melting point of 106–106.5°C.

A second crop of 2–3 g can be obtained by diluting the filtrate with approximately 300 cc of

water.

The total yield of 4-nitrobenzaldehyde is 24–25.5 g (89–94% of the theoretical amount).
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Caption: Experimental workflow for the synthesis of 4-nitrobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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